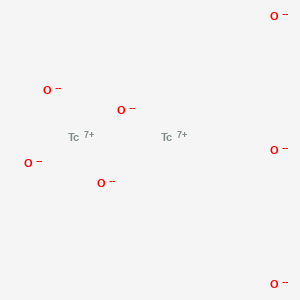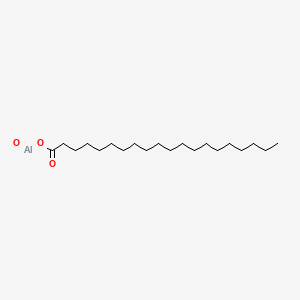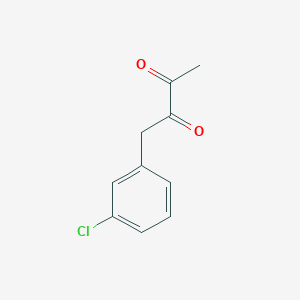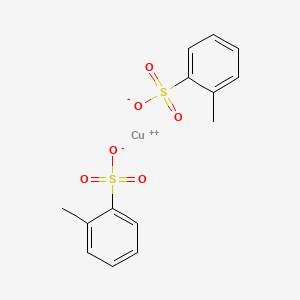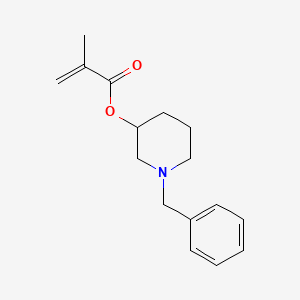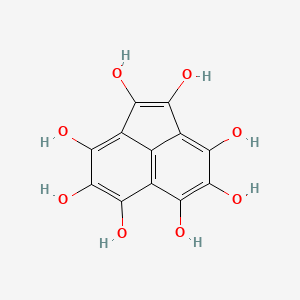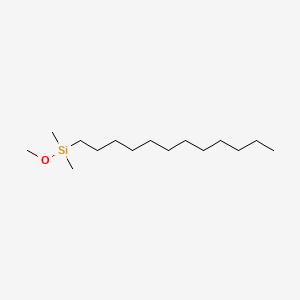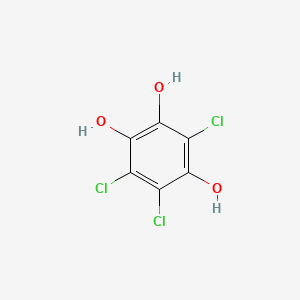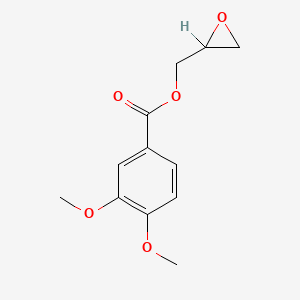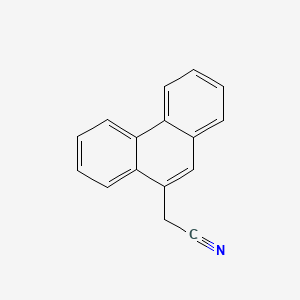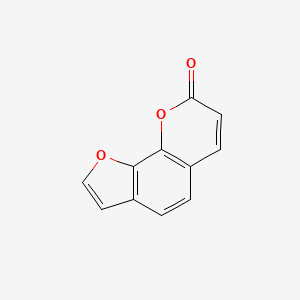
Iron vanadium oxide (Fe4V6O21)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron vanadium oxide (Fe4V6O21) is a complex oxide compound that combines iron and vanadium in a specific stoichiometric ratio. This compound is of significant interest due to its unique structural, electronic, and magnetic properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron vanadium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe2O3) and vanadium oxide (V2O5) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of iron vanadium oxide often involves the use of high-temperature furnaces and controlled atmospheres to achieve the desired stoichiometry and purity. The raw materials, iron oxide and vanadium oxide, are mixed in precise proportions and subjected to high temperatures in a rotary kiln or similar equipment. The resulting product is then cooled and ground to the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions
Iron vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and vanadium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Iron vanadium oxide can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxides or mixed oxides with different stoichiometries.
Reduction: Reduction of iron vanadium oxide can be achieved using reducing agents such as hydrogen gas or carbon monoxide. This process typically occurs at high temperatures and can result in the formation of lower oxides or metallic phases.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the oxide lattice. For example, doping iron vanadium oxide with other transition metals can modify its electronic and magnetic properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium pentoxide (V2O5) and iron oxide (Fe2O3), while reduction can produce metallic iron and vanadium.
Aplicaciones Científicas De Investigación
Iron vanadium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in catalytic converters and other industrial applications.
Biology: Research is ongoing into the potential biological applications of iron vanadium oxide, including its use in drug delivery systems and as a contrast agent in medical imaging.
Medicine: The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) and other medical diagnostic techniques.
Industry: Iron vanadium oxide is used in the production of high-strength alloys and as a component in advanced ceramics and electronic devices.
Mecanismo De Acción
The mechanism by which iron vanadium oxide exerts its effects is primarily related to its ability to undergo redox reactions. The compound can readily accept and donate electrons, making it an effective catalyst in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Iron vanadium oxide can be compared with other similar compounds, such as:
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in battery technology.
Vanadium dioxide (VO2): Notable for its metal-insulator transition and applications in smart windows and sensors.
Iron oxide (Fe2O3): Widely used as a pigment and in magnetic storage media.
Iron vanadium oxide stands out due to its unique combination of iron and vanadium, which imparts distinct electronic and magnetic properties not found in the individual oxides.
Propiedades
Número CAS |
12339-47-8 |
|---|---|
Fórmula molecular |
Fe4O21V6-30 |
Peso molecular |
865.02 g/mol |
Nombre IUPAC |
iron(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/4Fe.21O.6V/q4*+3;21*-2;;;;;; |
Clave InChI |
XPCPRBCKGJCKQT-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[V].[V].[V].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


